molecular formula C14H18N2O3S B2555828 N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 881482-97-9

N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2555828
CAS No.: 881482-97-9
M. Wt: 294.37
InChI Key: MOFVCICYFOZZIN-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the 3-Methoxypropyl Group: The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide or a similar alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazinone derivatives are known to interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • This compound analogs

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazinone derivatives.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-19-8-4-7-15-13(17)9-12-14(18)16-10-5-2-3-6-11(10)20-12/h2-3,5-6,12H,4,7-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFVCICYFOZZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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